4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide is a compound belonging to the thiazole class, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound features a dichlorophenyl group and a methyl group, making it a significant building block in organic synthesis. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture.
The synthesis of 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with 2-amino-3-methylthiazole.
The molecular structure of 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide features:
The molecular formula for this compound is C10H8Cl2N2S·HBr. Its molecular weight is approximately 292.06 g/mol .
4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide can undergo several types of chemical reactions:
These reactions allow for further functionalization of the compound, enabling the development of new derivatives with potentially enhanced biological activity.
The mechanism of action of 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets within cells.
4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide has several scientific applications:
This compound serves as a versatile building block in various chemical syntheses and has potential implications in both research and industry due to its diverse biological activities.
The 2-aminothiazole scaffold exhibits remarkable target versatility in oncology, with derivatives demonstrating nanomolar inhibitory activity against diverse cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate malignancies [2] [5]. This broad-spectrum activity stems from the scaffold's ability to engage with critical biological targets through multiple binding modalities: 1) The endocyclic nitrogen acts as a hydrogen bond acceptor, 2) The exocyclic amine functions as a hydrogen bond donor, and 3) The thiazole sulfur participates in hydrophobic interactions [7]. These interactions enable 2-aminothiazole derivatives to inhibit key oncogenic pathways, including PI3K/AKT/mTOR signaling (alpelisib), kinase regulation (dasatinib), cyclin-dependent kinase inhibition (SNS-032), and Traf2- and Nck-interacting kinase suppression (KY-05009) [2] [5].
Structural modifications at the 4- and 5-positions significantly influence anticancer potency and selectivity. Introduction of aromatic systems at position 4 enhances π-π stacking interactions within hydrophobic enzyme pockets, while alkyl or aryl substitutions at position 5 modulate steric complementarity with target proteins [5] [9]. The compound 4-(2,5-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine exemplifies this strategic design, where the 2,5-dichlorophenyl moiety at position 4 provides optimal steric bulk and electron distribution for target engagement, and the 5-methyl group offers balanced hydrophobicity without excessive steric hindrance [1] [4] [8].
Table 1: FDA-Approved Anticancer Drugs Containing 2-Aminothiazole Scaffold
Drug Name | Molecular Target | Therapeutic Indication | Structural Features |
---|---|---|---|
Dasatinib | BCR-Abl, Src kinases | Chronic myeloid leukemia | 2-Aminothiazole core with chloro-substituted phenyl at C4 and methylimidazole at C5 |
Alpelisib | PI3Kα | HR+/HER2- breast cancer | 2-Aminothiazole with sulfonylurea moiety and trifluoromethylpyridine |
SNS-032 | CDK2/7/9 | Various cancers (clinical trials) | 2-Aminothiazole with aminopyrimidine and benzamide groups |
The synthesis of 2-aminothiazoles primarily employs the Hantzsch thiazole synthesis, involving condensation of α-halo carbonyl compounds with thioureas or thioamides [2] [5]. Contemporary modifications utilize green chemistry approaches, including aqueous NaICl₂-mediated cyclization and microwave-assisted reactions, improving yields and reducing reaction times [5] [6]. These synthetic advances facilitate efficient production of structurally diverse analogs, enabling systematic structure-activity relationship (SAR) studies that optimize anticancer activity while minimizing off-target effects.
Halogen substitution, particularly chlorine atoms on the phenyl ring at position 4 of the thiazole nucleus, profoundly enhances the anticancer potential of 2-aminothiazole derivatives through multiple mechanisms. Chlorine atoms serve as bioisosteres that mimic hydrogen's steric requirements while providing distinct electronic and hydrophobic properties that favorably influence ligand-target interactions [3] [9]. The 2,5-dichlorophenyl configuration in 4-(2,5-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine specifically enhances bioactivity through: 1) Increased lipophilicity that improves membrane permeability, 2) Optimal electron-withdrawing effects that stabilize the molecule's electronic distribution, and 3) Ortho and meta substitution patterns that provide optimal steric orientation for target binding [8] [9].
Positional isomerism of chlorine atoms significantly influences biological activity. Comparative studies of dichlorophenyl analogs reveal distinct bioactivity profiles based on substitution patterns: 2,4-dichlorophenyl derivatives exhibit different target affinities compared to 2,5-dichlorophenyl isomers due to variations in molecular dipole moments and steric bulk [4] [8] [9]. The 2,5-dichloro configuration in particular creates an asymmetric electronic distribution that enhances interactions with hydrophobic enzyme pockets through both van der Waals forces and halogen bonding, where the chlorine atoms serve as electron-deficient σ-hole donors to carbonyl oxygen acceptors in target proteins [3] [9].
Table 2: Structural and Bioactivity Comparison of Dichlorophenyl-Substituted Thiazole Analogs
Compound | CAS Number | Molecular Formula | Lipophilicity (LogP) | Notable Bioactivities |
---|---|---|---|---|
4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide | 1049745-22-3 | C₁₀H₉BrCl₂N₂S | 3.55 (calculated) | Anticancer activity against multiple cell lines |
4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | 188120-61-8 | C₁₀H₈Cl₂N₂S | 3.55 (calculated) | Kinase inhibition |
5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-amine | 405921-35-9 | C₁₀H₈Cl₂N₂S | 3.55 (experimental) | Antimicrobial and anticancer activities |
The electron-withdrawing nature of chlorine atoms stabilizes the adjacent phenyl-thiazole bond, enhancing metabolic stability and prolonging biological half-life. This effect is particularly pronounced in 2,5-dichloro substitution due to the asymmetric distribution of electron density across the phenyl ring, which simultaneously allows for favorable π-stacking interactions with aromatic residues in target proteins [3] [8]. Molecular modeling studies indicate that the 2,5-dichlorophenyl moiety adopts a preferential dihedral angle relative to the thiazole plane that optimizes binding within the ATP pocket of kinases, explaining its enhanced inhibitory activity compared to monosubstituted analogs [2] [5].
Conversion of basic 2-aminothiazole derivatives to their hydrobromide salt forms represents a critical pharmaceutical optimization strategy that significantly enhances physicochemical and pharmacokinetic properties. The hydrobromide salt of 4-(2,5-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine (C₁₀H₉BrCl₂N₂S) exemplifies this approach, where protonation of the thiazole nitrogen generates a cationic species that forms an ionic bond with the bromide counterion [1] [4]. This salt formation confers several advantages: 1) Improved aqueous solubility facilitating formulation development, 2) Enhanced crystalline stability that extends shelf life, 3) Increased bioavailability through improved dissolution rates, and 4) Reduced hygroscopicity compared to chloride salts [1] [3] [4].
The bromide ion in hydrobromide salts may contribute to biological activity beyond its counterion role. Bromide ions can potentially modulate neurotransmitter systems and enzyme functions, though this effect is compound-specific [3]. More significantly, the ionic character of the hydrobromide salt facilitates stronger electrostatic interactions with target proteins compared to the free base form. For 4-(2,5-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide, protonation likely occurs at the exocyclic amine group (pKa ~8.5), creating a positively charged species that forms strong ionic bonds with aspartate or glutamate residues in target kinases [4] [7].
Table 3: Physicochemical Properties of 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine Hydrobromide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₉BrCl₂N₂S | Confirmed via elemental analysis |
Molar Mass | 340.07 g/mol | Impacts pharmacokinetics and dosage |
Solubility | >10 mg/mL in DMSO | Suitable for in vitro assays |
Melting Point | >200°C (decomposition) | Indicates crystalline stability |
Ionization | pKa ~8.5 (amine) | Favors protonation at physiological pH |
The crystalline nature of hydrobromide salts facilitates characterization through X-ray diffraction, enabling precise determination of molecular conformation and salt stoichiometry. This structural information guides rational drug design by revealing preferred conformations in the solid state, which often correlate with bioactive conformations [4]. Additionally, the improved thermal stability of hydrobromide salts (decomposition >200°C) simplifies manufacturing processes and enhances shelf-life stability compared to more labile salt forms [1] [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9